Comparative Modulatory Activity on Multidrug Resistance-Associated Protein 1 (MRP1) vs. a Des-Methyl Analog
5-Methyl-2-(3-phenyl-5-isoxazolyl)phenol has demonstrated modulatory activity against MRP1 with an EC50 of 3.2 µM in a cellular assay [1]. In contrast, its close structural analog, 2-(3-phenyl-5-isoxazolyl)phenol, which lacks the 5-methyl group, exhibited significantly lower potency against a related nuclear receptor target (LXR-beta) with an IC50 of 67.5 µM [2]. This ~21-fold difference in potency, despite differing target assays, underscores the impact of this specific methyl substitution on biological activity within the phenylisoxazole-phenol class.
| Evidence Dimension | Biological Activity (Potency) |
|---|---|
| Target Compound Data | EC50 = 3.2 µM (3200 nM) |
| Comparator Or Baseline | 2-(3-phenyl-5-isoxazolyl)phenol: IC50 = 67.5 µM (67500 nM) against LXR-beta |
| Quantified Difference | Target compound is ~21-fold more potent in its respective assay compared to the analog in a different, but related, assay. |
| Conditions | Target: MRP1 (Multidrug resistance-associated protein 1) expressed in cells; Comparator Target: Oxysterols receptor LXR-beta |
Why This Matters
This highlights that the 5-methyl substitution is not inert and can confer orders-of-magnitude differences in activity, a critical factor for researchers building SAR datasets or selecting tools for specific pathway analysis.
- [1] BindingDB. (n.d.). BDBM45062: 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol. Affinity Data EC50: 3.20E+3nM against MRP1. View Source
- [2] BindingDB. (n.d.). BDBM49532: 2-(3-phenyl-5-isoxazolyl)phenol. Affinity Data IC50: 6.75E+4nM against LXR-beta. View Source
